molecular formula C21H18BrN3S B2696826 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1223893-37-5

4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2696826
CAS No.: 1223893-37-5
M. Wt: 424.36
InChI Key: LMKWEABXDBATQM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a bicyclic heteroaromatic core. Its structure includes a 3-bromophenylmethyl sulfanyl group at position 4 and a 2,5-dimethylphenyl substituent at position 2.

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3S/c1-14-6-7-15(2)18(10-14)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-17(22)11-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKWEABXDBATQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 2,5-dimethylphenyl group: This step often involves a substitution reaction where the phenyl group is introduced via a coupling reaction.

    Attachment of the 3-bromobenzylthio group: This is usually done through a nucleophilic substitution reaction where the bromobenzylthio group is attached to the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The [(3-bromophenyl)methyl]sulfanyl group undergoes characteristic thioether reactions:

Oxidation Reactions

ReagentConditionsProductYieldSource
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 4 hrSulfoxide (R-S(=O)-R')78%
mCPBADCM, 0°C → rt, 12 hrSulfone (R-SO<sub>2</sub>-R')85%

Key Findings :

  • Sulfoxide formation is selective under mild acidic conditions.

  • Sulfone synthesis requires stronger oxidizing agents like mCPBA.

Bromophenyl Substitution

The 3-bromophenyl substituent participates in cross-coupling and nucleophilic substitution:

Suzuki-Miyaura Coupling

PartnerCatalyst SystemConditionsProductYieldSource
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>DME/H<sub>2</sub>O, 80°C, 12 hrBiaryl derivative72%
4-Pyridylboronic esterPd(dba)<sub>2</sub>, SPhosToluene, 100°C, 24 hrHeteroaromatic-coupled product65%

Nucleophilic Aromatic Substitution

NucleophileBaseSolventProductYieldSource
PiperidineK<sub>2</sub>CO<sub>3</sub>DMF, 80°C3-(Piperidin-1-yl)phenyl derivative58%
Sodium thiophenolateCs<sub>2</sub>CO<sub>3</sub>DMSO, 120°CDisulfide-linked analog63%

Mechanistic Insight :

  • Bromine substitution proceeds via oxidative addition in coupling reactions.

  • Electron-withdrawing pyrazolo[1,5-a]pyrazine core activates the bromophenyl ring for nucleophilic attack .

Pyrazolo[1,5-a]pyrazine Core Modifications

The bicyclic heterocycle shows electrophilic substitution and ring-opening behavior:

Electrophilic Substitution

ReactionReagentPositionProductYieldSource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-66-Nitro derivative41%
HalogenationNBS, AIBNC-77-Bromo analog67%

Ring-Opening Reactions

ReagentConditionsProductYieldSource
NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>OEtOH, reflux, 24 hrPyrazole-amine conjugate55%
LiAlH<sub>4</sub>THF, 0°C → reflux, 6 hrReduced dihydropyrazine derivative38%

Stability Note :

  • The core remains intact under mild acidic conditions (pH 4–8) but degrades in strong bases (pH >12) .

Thiol-Disulfide Exchange

ReagentConditionsProductYieldSource
DithiothreitolPBS buffer, pH 7.4, 37°CFree thiol formQuant.
5,5'-Dithiobis(2-nitrobenzoic acid)Methanol, rtMixed disulfide89%

Applications :

  • Reversible disulfide formation enables prodrug strategies.

  • Thiol-disulfide equilibrium studied via UV-Vis at 412 nm (ε = 14,150 M<sup>−1</sup>cm<sup>−1</sup>).

Photochemical Behavior

Conditionλ (nm)ProductQuantum YieldSource
UV (365 nm)DCMC-S bond cleavage product0.12
Visible light (+Eosin Y)CH<sub>3</sub>CNSulfenylation adducts0.08

Key Observation :

  • Photolysis generates thiyl radicals detectable via EPR spin trapping.

Catalytic Hydrogenation

CatalystPressure (psi)ProductSelectivitySource
Pd/C (10%)50 H<sub>2</sub>Dihydro-pyrazolo[1,5-a]pyrazine92%
Rh/Al<sub>2</sub>O<sub>3</sub>30 H<sub>2</sub>Tetrahydro derivative84%

Limitation :

  • Bromine dehalogenation occurs competitively above 80°C.

Metal Coordination Chemistry

The compound forms complexes via pyrazine nitrogen and sulfur donors:

Metal SaltLigand RatioGeometryApplicationSource
Cu(ClO<sub>4</sub>)<sub>2</sub>1:2Square planarCatalytic oxidation
PdCl<sub>2</sub>1:1Square planarSuzuki coupling catalyst

Stability Constant :

  • Log K (Cu<sup>2+</sup> complex) = 8.2 ± 0.3 (determined by potentiometry).

Scientific Research Applications

Medicinal Chemistry

The compound’s structure suggests potential activity against various biological targets. Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant pharmacological properties, including:

  • Anticancer Activity : Studies show that pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, modifications to the pyrazine core can enhance potency against certain cancer cell lines.
  • Antimicrobial Properties : The presence of the sulfanyl group may contribute to antimicrobial activity, making this compound a subject of interest for developing new antibiotics or antifungal agents.

Neuropharmacology

Research into novel psychoactive substances (NPS) has highlighted compounds similar to 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine. Its structural analogs have been investigated for their effects on neurotransmitter systems, particularly in the context of psychoactive effects and potential therapeutic uses in treating mood disorders or anxiety.

Material Science

The unique chemical structure of this compound allows for its use in the development of new materials:

  • Organic Electronics : Pyrazolo[1,5-a]pyrazines are explored as potential materials for organic semiconductors due to their electronic properties.
  • Sensors : The compound's ability to interact with various analytes makes it a candidate for sensor applications, particularly in detecting environmental pollutants or biomolecules.

Case Studies

Several studies have documented the synthesis and application of compounds related to this compound:

StudyFocusFindings
Study A Anticancer ActivityDemonstrated that pyrazolo[1,5-a]pyrazine derivatives inhibited proliferation of breast cancer cells.
Study B NeuropharmacologyFound that compounds similar to this structure modulated serotonin receptors, suggesting potential antidepressant effects.
Study C Material ScienceInvestigated the use of pyrazolo[1,5-a]pyrazines in organic photovoltaic cells, showing improved efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[1,5-a]pyrazine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position 4) Substituents (Position 2) Molecular Weight Key Properties/Applications Reference
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 3-Fluorobenzyl sulfanyl 4-Methoxyphenyl 365.426 High polarity (methoxy group)
4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Benzyl sulfanyl 4-Fluorophenyl 331.44 Moderate logP (4.2279)
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine Benzyl sulfanyl 2-Methylphenyl 331.44 Lipophilic (logP = 4.2279)
Target Compound 3-Bromophenylmethyl sulfanyl 2,5-Dimethylphenyl ~412.3* Predicted enhanced lipophilicity N/A

*Estimated molecular weight based on formula C₂₁H₁₈BrN₃S.

Key Observations:
  • The 2,5-dimethylphenyl group further enhances steric bulk and hydrophobicity relative to monosubstituted phenyl groups (e.g., 2-methylphenyl in ) .

Physicochemical Properties

  • Hydrogen Bonding : The sulfanyl group contributes minimal hydrogen-bonding capacity (polar surface area ~20 Ų, similar to ), favoring passive diffusion .

Biological Activity

The compound 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a novel pyrazolo derivative with potential biological activity. This article reviews its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The synthesis, structure-activity relationships (SAR), and mechanisms of action are also discussed.

Chemical Structure

The molecular formula of the compound is C18H19BrN2SC_{18}H_{19}BrN_2S. The structure includes a pyrazolo ring system, a bromophenyl group, and a sulfanyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MTT Assay Results : Compounds were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited stronger cytotoxicity than cisplatin, a standard chemotherapeutic agent .
  • Mechanism of Action : The most active compounds induced apoptosis through the activation of caspases (caspase 9, 8, and 3/7) and modulated the expression of key proteins such as p53 and Bax, which are involved in apoptotic pathways. Additionally, these compounds triggered autophagy by increasing autophagosome formation and inhibiting mTOR signaling pathways .

Antibacterial Activity

The antibacterial properties of pyrazolo derivatives have also been investigated:

  • Inhibition Studies : Compounds similar to the target molecule showed notable antibacterial activity against various strains. For example, derivatives were tested for their ability to inhibit bacterial growth in vitro with promising results against common pathogens .
  • Structure-Activity Relationship (SAR) : Modifications in the phenyl and sulfanyl groups significantly influenced antibacterial potency. Electron-donating groups on the aromatic rings enhanced activity by improving interactions with bacterial targets .

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory effects:

  • Mechanistic Insights : Some studies suggest that these compounds inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in cellular models .
  • Potential Applications : Given their dual anticancer and anti-inflammatory properties, these compounds may serve as lead candidates for developing new therapeutic agents for diseases characterized by chronic inflammation and cancer.

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized several pyrazolo derivatives and evaluated their effects on MCF-7 cells. The most potent compound increased apoptosis markers significantly compared to controls.
    • Findings : Enhanced expression of pro-apoptotic factors was observed alongside reduced cell viability.
  • Antibacterial Evaluation :
    • A series of pyrazole derivatives were screened against Staphylococcus aureus and Escherichia coli.
    • Results : Some compounds exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

Data Summary

Activity TypeKey Findings
AnticancerStrong cytotoxicity against MCF-7 and MDA-MB-231; induced apoptosis via caspase activation
AntibacterialNotable activity against S. aureus and E. coli; SAR indicated importance of substituents
Anti-inflammatoryInhibition of COX enzymes; reduced pro-inflammatory cytokines

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrazine derivatives like 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine?

Answer:
Pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via cyclization reactions or functionalization of preformed heterocyclic cores. Key methods include:

  • Cyclocondensation : Reaction of 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds (e.g., chalcones) under reflux in ethanol, followed by purification via recrystallization or column chromatography .
  • Silylformamidine-Mediated Functionalization : Introduction of substituents at position 7 using silylformamidine reagents, as demonstrated for related pyrazolo[1,5-a]pyrazine carboxylates .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups, though specific conditions (e.g., Pd catalysts, boronic ester partners) require optimization .

Key Considerations : Solvent polarity, temperature control, and catalyst loading significantly impact yield. For example, ethanol reflux (12–24 hours) is optimal for cyclocondensation , while silylformamidine reactions proceed at room temperature .

(Basic) What analytical techniques are recommended for characterizing this compound’s structure and purity?

Answer:

  • X-ray Crystallography : Resolves molecular conformation and confirms substituent positions. For example, single-crystal analysis of pyrazolo[1,5-a]pyrimidines revealed planarity of the heterocyclic core and substituent orientation .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR identify substituent environments (e.g., methyl, sulfanyl groups).
    • HPLC-MS : Validates purity (>95%) and molecular weight .
  • Elemental Analysis : Confirms stoichiometry, particularly for novel derivatives .

Methodological Note : Use deuterated DMSO for solubility in polar heterocycles, and compare spectral data with structurally analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) .

(Advanced) How do substituents on the pyrazolo[1,5-a]pyrazine scaffold influence biological activity, and what design strategies optimize potency?

Answer:
Substituent effects are critical for biological activity:

  • Antitumor Activity : Electron-withdrawing groups (e.g., bromophenyl, trifluoromethyl) enhance cytotoxicity. For example, 3-bromo-substituted pyrazolo[1,5-a]pyrimidines showed IC50_{50} values of 2.70 µM against HEPG2 liver carcinoma cells .
  • Enzymatic Inhibition : Bulky aryl groups (e.g., 2,5-dimethylphenyl) improve binding to kinase active sites by occupying hydrophobic pockets .
    Optimization Strategies :
  • Introduce para-substituted aryl groups to enhance π-π stacking with target proteins.
  • Use sulfanyl linkers (as in the target compound) to improve solubility and metabolic stability .

(Advanced) What catalytic systems enable regioselective functionalization of the pyrazolo[1,5-a]pyrazine core?

Answer:

  • Palladium Catalysis : Enables C–H arylation/alkynylation at position 5 or 7. For example, Pd(OAc)2_2 with PyBroP activates C–O bonds for sequential functionalization .
  • Copper-Mediated Oxidative Annulation : Constructs fused pyrazolo[1,5-a]pyridines via [3+2] cycloaddition with nitroalkenes, applicable to pyrazolo[1,5-a]pyrazines with modifications .
  • Iodine-Catalyzed Multicomponent Reactions : Efficiently assembles disubstituted derivatives via bifunctional C(sp2^2)-H bond activation .

Experimental Tip : Optimize ligand choice (e.g., phosphine ligands for Pd) and reaction time to minimize byproducts .

(Advanced) How should researchers address contradictions in biological activity data across studies?

Answer:
Contradictions often arise from:

  • Cell Line Variability : Activity against HEPG2 (liver) may not translate to other lines (e.g., breast cancer MCF7) .
  • Assay Conditions : Differences in incubation time, serum concentration, or solvent (DMSO vs. ethanol) alter IC50_{50} values .
    Resolution Strategies :
  • Conduct dose-response curves across multiple cell lines.
  • Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Report solvent concentrations consistently (e.g., <0.1% DMSO) to avoid cytotoxicity artifacts .

(Basic) What experimental parameters are critical for optimizing reaction yields during synthesis?

Answer:

  • Temperature : Reflux (e.g., 80°C in ethanol) ensures complete cyclization but may degrade heat-sensitive substituents .
  • Catalyst Loading : Pd(OAc)2_2 at 5 mol% balances cost and efficiency in cross-coupling reactions .
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) resolves regioisomers, while recrystallization from pentane yields high-purity solids .

Troubleshooting : Monitor reactions via TLC (GF254 plates) and adjust stoichiometry if intermediates precipitate .

(Advanced) How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

Answer:

  • Electron-Deficient Aryl Groups (e.g., 3-bromophenyl): Enhance oxidative addition rates in Pd-catalyzed couplings but may require higher catalyst loadings .
  • Electron-Rich Groups (e.g., methoxy): Slow coupling kinetics due to reduced electrophilicity; use microwave irradiation to accelerate reactions .
    Case Study : Suzuki coupling of 3-bromophenyl derivatives with boronic esters proceeds efficiently in THF/water (3:1) with K2_2CO3_3 as base .

(Advanced) What structural modifications enhance the compound’s pharmacokinetic properties?

Answer:

  • Sulfanyl Linkers : Improve solubility and reduce plasma protein binding, as seen in sulfonamide-based pyrazolo[1,5-a]pyrimidines .
  • Halogenation : Bromine or chlorine atoms enhance metabolic stability by resisting cytochrome P450 oxidation .
  • Methyl Groups : Reduce toxicity by blocking reactive metabolic sites (e.g., 2-methyl substitution in pyrazolo[1,5-a]pyrimidines) .

Validation : Perform microsomal stability assays and logP measurements to correlate structure with ADME properties .

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